molecular formula C12H12N2 B2786864 2-[(pyridin-2-yl)methyl]aniline CAS No. 53114-00-4

2-[(pyridin-2-yl)methyl]aniline

Cat. No.: B2786864
CAS No.: 53114-00-4
M. Wt: 184.242
InChI Key: BWSLINKKCILOEB-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)methyl]aniline is a chemical compound with the CAS Registry Number 53114-00-4 and a molecular weight of 184.24 g/mol. Its molecular formula is C12H12N2, and it features an aniline group linked to a pyridine ring via a methylene bridge . This structure classifies it as a valuable aromatic amine, serving as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both aniline and pyridine functional groups provides two distinct nitrogen sites that can participate in various chemical reactions, such as the formation of Schiff bases . This makes it a potential precursor for developing more complex molecules, including ligands for metal coordination compounds or specialized monomers. The compound is intended for research purposes only. It is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSLINKKCILOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry and Metal Complexation of 2 Pyridin 2 Yl Methyl Aniline As a Ligand

Ligand Design Principles and Coordination Modes

The structural framework of 2-[(pyridin-2-yl)methyl]aniline provides a foundation for its diverse coordination behavior, enabling its function as a flexible and effective chelating agent.

The primary coordination mode of this compound is as a bidentate N,N'-donor ligand. It forms a stable five-membered chelate ring with a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the exocyclic amine group. This chelating behavior is a recurring motif in its coordination chemistry with various transition metals.

The flexibility of the methylene (B1212753) bridge connecting the pyridine and aniline (B41778) moieties allows the ligand to adapt to the preferred coordination geometries of different metal ions. This can result in various coordination polyhedra, from square planar to distorted octahedral geometries. For instance, in palladium(II) complexes, the ligand facilitates a distorted square planar geometry through the coordination of the pyridine and amine nitrogen atoms alongside two chloro ligands researchgate.net. Similarly, copper(II) complexes exhibit geometries such as square-pyramidal, with the two nitrogen atoms of the bidentate ligand occupying positions in the basal plane nih.gov. The fundamental N,N' chelation is also observed in complexes with zinc(II), where the ligand coordinates through the pyridine and imino nitrogen atoms researchgate.net.

Beyond simple chelation, the flexible framework of this compound and its analogues allows for the construction of complex supramolecular structures. The ligand's ability to act as a bridge between metal centers can lead to the formation of coordination polymers.

These extended networks are often stabilized by non-covalent interactions, such as π–π stacking between the aromatic rings of the ligands and weak hydrogen bonds. For example, a cadmium(II) chloride complex with a related Schiff base ligand forms a self-assembled polymeric chain structure, which is further organized into a supramolecular sheet through π–π stacking interactions nih.gov. In silver(I) complexes, the ligand can bridge metal ions to form helical chains, which are then arranged into two-dimensional supramolecular networks via Ag⋯Ag and π–π stacking interactions nih.gov. This demonstrates the ligand's role not just as a chelator but as a building block for designing intricate, multidimensional architectures with potentially interesting material properties dntb.gov.ua.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound with a variety of transition metals have been successfully synthesized and characterized.

Copper(II): Copper(II) complexes can be prepared by reacting a methanolic solution of the ligand with a copper salt like Cu(NO₃)₂·3H₂O. This often results in the immediate formation of a colored solution from which the complex can be crystallized nih.gov.

Zinc(II): Zinc(II) complexes are typically synthesized by reacting the ligand with a zinc salt, such as ZnCl₂, in a 1:1 stoichiometric ratio in a solvent like methanol (B129727) at room temperature mdpi.com.

Palladium(II): The synthesis of palladium(II) complexes involves the reaction of the ligand with a palladium salt, often in an organic solvent, to yield complexes where the ligand is chelated to the metal center researchgate.net. These complexes are of interest for their catalytic applications in cross-coupling reactions acs.orgrsc.org.

Nickel(II): Nickel(II) complexes are formed by refluxing the ligand with a nickel salt, such as NiCl₂·6H₂O, in a solvent like ethanol (B145695). The resulting complex often precipitates upon cooling jscimedcentral.com.

Ruthenium(II/III): Ruthenium complexes can be prepared by reacting a ruthenium precursor, like Ru(dmso)₄Cl₂, with the ligand in ethanol researchgate.net. Depending on the starting material and reaction conditions, ruthenium can be in the +2 or +3 oxidation state nih.gov. These complexes are investigated for their potential biological activities nih.govmdpi.com.

Cobalt(II): Cobalt(II) complexes have been synthesized using various pyridine-based ligands, resulting in complexes with diverse geometries and magnetic properties rsc.orgnih.gov.

Cadmium(II): Cadmium(II) complexes, including coordination polymers, are formed through the self-assembly of the ligand with cadmium salts like CdCl₂ nih.gov. These materials are sometimes studied for their photoluminescence properties nih.gov.

Silver(I): Silver(I) complexes, often forming coordination polymers, are synthesized by reacting the ligand with a silver salt such as silver hexafluorophosphate (B91526) nih.gov. The resulting structures are influenced by the coordination preferences of the Ag(I) ion and intermolecular interactions researchgate.netresearchgate.net.

Currently, the predominant research focuses on the coordination of this compound and its derivatives with the transition metals listed above. Information regarding its complexation with other types of metal ions, such as alkali, alkaline earth, or lanthanide metals, is not extensively documented in the reviewed literature.

Structural Elucidation of Coordination Compounds

The coordination geometry around the metal ion is highly dependent on the metal itself and the other coordinating ligands. For instance, a copper(II) complex with a related N-(2-pyridylmethylene)aniline ligand was found to have a square-pyramidal geometry nih.gov. In contrast, a polymeric cadmium(II) complex exhibited a distorted octahedral coordination environment nih.gov. Palladium(II) complexes with similar N,N' bidentate ligands have been shown to adopt distorted square planar geometries researchgate.net. Silver(I) complexes can display nearly linear two-coordinate geometries, leading to the formation of polymeric chains nih.gov.

Below are interactive tables summarizing selected structural data for metal complexes with ligands analogous to this compound, illustrating the diversity of coordination environments.

Table 1: Selected Metal-Ligand Bond Lengths (Å)
Metal ComplexMetal-N(pyridine) (Å)Metal-N(amine/imine) (Å)Coordination GeometryReference
[Cd(L)Cl₂]₂ (polymeric)--Distorted Octahedral nih.gov
[Cu(ppma)(NO₃)₂(CH₃OH)]--Square-Pyramidal nih.gov
[Ag(C₁₁H₁₁N₃)]PF₆ (polymeric)--Nearly Linear nih.gov
[Pd(L-b)Cl₂]--Distorted Square Planar researchgate.net
Table 2: Selected Ligand-Metal-Ligand Bond Angles (°)
Metal ComplexN-Metal-N Bite Angle (°)Other Key Angles (°)Reference
[Cd(L)Cl₂]₂ (polymeric)72.51(12)Angles vary from 72.51 to 176.14 nih.gov
[Cu(ppma)(NO₃)₂(CH₃OH)]80.8(1)Basal angles range from 80.8 to 96.6 nih.gov
[Ag(C₁₁H₁₁N₃)]PF₆ (polymeric)-N-Ag-N = 175.98(9) nih.gov

X-ray Crystallographic Analysis of Metal Complexes

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structures of metal complexes containing this compound and its derivatives. These studies provide fundamental information on coordination geometries, bond parameters, and structural distortions.

The coordination environment around the metal center in complexes with this compound and its analogues is highly variable. The ligand typically acts as a bidentate N,N'-donor, chelating to the metal ion through the pyridine and aniline nitrogen atoms to form a stable five-membered ring. The resulting geometry is influenced by the electronic configuration of the metal ion and the steric and electronic properties of other coordinated ligands.

Observed geometries for metal complexes with ligands of this family include:

Distorted Square Planar: This geometry is common for d⁸ metal ions like Palladium(II) and Platinum(II). In complexes such as [L1PdCl2], where L1 is a derivative of this compound, the palladium center is coordinated by the two nitrogen atoms of the ligand and two chloride ions, resulting in a distorted square planar arrangement. researchgate.net Similarly, a Platinum(II) complex with a bidentate Schiff base ligand derived from 2-pyridinecarboxaldehyde (B72084) adopts a PtCl2N2 square-planar coordination. nih.gov A mononuclear Cu(II) complex, [CuLcCl2] (where Lc is a derivative), also exhibits a distorted square planar geometry. researchgate.net

Distorted Square Pyramidal: Five-coordinate copper(II) complexes frequently adopt this geometry. For instance, the polymeric complex [CuLaCl2]n and the dimeric [CuLb(μ-Cl)Cl]2 (where La and Lb are N-(pyridin-2-ylmethyl)aniline derivatives) feature a chloro-bridged, five-coordinated structure with a distorted square pyramidal geometry around each copper center. researchgate.net In another example, a five-coordinate Cu(II) ion is found in a distorted square-pyramidal environment where the two nitrogen atoms of a bidentate Schiff base, a chloride ion, and a water molecule form the base of the pyramid. researchgate.net

Distorted Tetrahedral: This geometry is often observed for d¹⁰ metal ions like Zinc(II). Monomeric Zn(II) complexes, such as [(L-a)ZnCl2] and [(L-c)ZnCl2] (where L-a and L-c are related ligands), display a distorted tetrahedral geometry around the zinc center. researchgate.netresearchgate.net

Distorted Octahedral: Six-coordinate complexes can adopt an octahedral geometry. While specific examples with the parent this compound are not detailed in the provided results, related chromium complexes with pyridine ligands, such as [CrCl3(py)3], show an approximately octahedral coordination. up.ac.za The geometry around Cu(II) in some pyridine-amide complexes is also described as axially elongated octahedral. mdpi.com

The following table summarizes the coordination geometries observed in various metal complexes featuring this compound or closely related ligands.

Metal IonComplex Formula/TypeCoordination Geometry
Cu(II)Mononuclear, [CuLcCl2]Distorted Square Planar
Cu(II)Polymeric, [CuLaCl2]nDistorted Square Pyramidal
Cu(II)Dinuclear, [CuLb(μ-Cl)Cl]2Distorted Square Pyramidal
Zn(II)Monomeric, [(L)ZnCl2]Distorted Tetrahedral
Pd(II)Mononuclear, [L1PdCl2]Distorted Square Planar
Pt(II)Mononuclear, [PtCl2(L)]Square Planar
Cr(III)Mononuclear, [CrCl3(py)3]Distorted Octahedral

Detailed analysis of bond lengths and angles from crystallographic data provides insights into the nature of the metal-ligand and intra-ligand bonding. In metal complexes of this compound derivatives, the metal-nitrogen bond lengths are of particular interest.

For instance, in a chromium complex with pyridine ligands, [Hpy][CrCl4(py)2], the Cr-N bond lengths are 2.097(2) Å and 2.109(2) Å. up.ac.za The bond angles around the chromium center deviate slightly from the ideal 90° for an octahedron, with values ranging from 88.28(3)° to 91.12(3)°. up.ac.za

In general, metal-ligand bond lengths are influenced by factors such as the nature of the metal and the ligand. Anionic ligands tend to form shorter metal-ligand bonds by about 0.02–0.05 Å compared to neutral ligands, indicating a charge contribution to the bonding. chalmers.se For example, the bond lengths for Cu-O with anionic alkoxides are shorter than with neutral alcohols. chalmers.se The difference in bond lengths between complexes with pyridine and imidazole (B134444) ligands can be attributed to steric and electronic effects. chalmers.se

The table below presents selected bond parameters for a representative metal complex.

ComplexBondLength (Å)BondAngle (°)
[Hpy][CrCl4(py)2]Cr(1)-N(1)2.097(2)N(1)-Cr(1)-Cl(2)90.36(6)
Cr(1)-N(2)2.109(2)N(2)-Cr(1)-Cl(2)89.95(6)
Cr(1)-Cl(1)2.3398(8)Cl(2)-Cr(1)-Cl(3)91.12(3)
Cr(1)-Cl(2)2.3387(8)Cl(3)-Cr(1)-Cl(4)88.28(3)

The deviation of the coordination geometry from an idealized polyhedron can be quantified using structural distortion parameters. High-spin iron(II) complexes with related tridentate 2,6-bis(pyrazolyl)pyridine (bpp) ligands are particularly prone to significant structural distortions from their ideal D2d symmetry. nih.gov This distortion is often characterized by a reduction in the trans-N(pyridyl)–Fe–N(pyridyl) angle from the ideal 180°. nih.gov While this distortion is electronically similar to a Jahn-Teller effect in complexes with an orbital E ground state, it also occurs in complexes with an orbital singlet ground state, where it may be induced by crystal packing forces. nih.gov

For five-coordinate complexes, the Addison parameter (τ) is often used to describe the degree of distortion from square pyramidal (τ = 0) to trigonal bipyramidal (τ = 1). In a series of dinuclear zinc(II) complexes with a ligand containing a bis(pyridin-2-ylmethyl)amine unit, one zinc atom adopts a distorted trigonal-bipyramidal geometry while the other is tetrahedral. nih.gov The degree of distortion in these systems can be influenced by the dihedral angle between the two pyridine rings of the chelating ligand. nih.gov

Supramolecular Assembly and Intermolecular Interactions in Crystal Lattices

Hydrogen bonds are frequently observed in the crystal structures of these complexes, connecting molecules into one-, two-, or three-dimensional networks. mdpi.com

N-H···N and N-H···Cl Interactions: In the crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, a related compound, strong dual N—H⋯N hydrogen bonds are observed, leading to the formation of self-complementary dimers. nih.gov In a rhodium(III) complex, N-H···Cl interactions with a bond distance of 2.524 Å are present. semanticscholar.org

C-H···Cl and C-H···O Interactions: These weaker hydrogen bonds also play a significant role in stabilizing the crystal lattice. In a platinum(II) complex, C-H···Cl and C-H···O hydrogen bonds link the neutral molecules into a one-dimensional chain. nih.gov Dinuclear zinc(II) complexes can be linked by various C—H⋯Cl hydrogen bonds to form a three-dimensional network. nih.gov

O-H···N Interactions: In hydrazone derivatives containing a pyridine ring, O-H···N hydrogen bonds contribute to the formation of two-dimensional layer structures. nih.gov

The following table provides examples of hydrogen bonds observed in the crystal structures of related compounds.

Compound TypeDonor-H···AcceptorInteraction TypeSupramolecular Structure
N-aryl-substituted diamineN—H···NDimer formation0D (Dimer)
Platinum(II) complexC—H···Cl, C—H···OChain formation1D
Rhodium(III) complexN—H···Cl, C—H···ClPacking stabilization3D
Hydrazone derivativeO—H···N, N—H···NLayer formation2D

Pi-stacking interactions between the aromatic rings of the this compound ligand and other aromatic moieties within the crystal lattice are another key factor in directing the supramolecular assembly. mdpi.com These interactions, which arise from electrostatic and dispersion forces between π-systems, can lead to the formation of stacked columns or more complex arrangements. rsc.orgnih.gov

The nature of these π-stacking interactions can be face-to-face, offset face-to-face, or edge-to-face, and their strength and geometry contribute significantly to the stability of the crystal structure. mdpi.com

Formation of Discrete Assemblies, Dimers, and Coordination Polymers

The versatile coordination behavior of this compound enables it to act as a building block for a variety of supramolecular structures, including discrete assemblies, dimers, and coordination polymers. The formation of these structures is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion, the counter-anions, and the reaction conditions.

With copper(II), this compound and its derivatives have been shown to form both polynuclear and dinuclear complexes. For instance, the reaction of CuCl₂·2H₂O with N-(pyridin-2-ylmethyl)aniline in methanol can yield a polynuclear, chloro-bridged one-dimensional coordination polymer, [Cu(L)Cl₂]n (where L = N-(pyridin-2-ylmethyl)aniline). In this structure, the copper(II) centers adopt a distorted square pyramidal geometry. The Cu···Cu separation in such polymeric chains has been measured to be approximately 3.915(1) Å.

Similarly, a dinuclear complex, [Cu(L')(μ-Cl)Cl]₂ (where L' is a derivative of N-(pyridin-2-ylmethyl)aniline), can be synthesized. This dimeric structure also features chloro-bridges and a distorted square pyramidal geometry around each copper(II) center, with a Cu···Cu distance of 3.928(1) Å. The formation of either a polymer or a dimer can be directed by subtle modifications to the aniline ring of the ligand.

Beyond simple polymers and dimers, more complex structures can be achieved. For example, a flexible, multimodal ligand N,N,4-tris(pyridin-2-ylmethyl)aniline, which incorporates the this compound moiety, has been used to synthesize a range of metal complexes with copper, cobalt, and manganese ions. These have resulted in the formation of discrete complexes, dimers, and 1D coordination polymers, highlighting the ligand's adaptability in creating diverse structural motifs.

The nature of the counter-anion also plays a crucial role in the final structure. In silver(I) complexes with related N-(pyridylmethylene)aniline ligands, the variation of the anion has been shown to direct the assembly of either coordination polymers or discrete metallo-macrocyclic structures. While specific examples for this compound with silver are not detailed in the provided search results, this principle is broadly applicable to its coordination chemistry.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are intrinsically linked to the identity of the central metal ion, its oxidation state, and the coordination geometry imposed by the ligand.

Ligand Field Theory Applications

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. The interaction between the metal d-orbitals and the donor atoms of the this compound ligand leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting electronic configuration determine the complex's color, magnetic properties, and reactivity.

For an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The energy of this splitting, Δo, is influenced by the ligand's field strength. Pyridine-containing ligands like this compound are generally considered to be of intermediate to strong field strength.

The electronic spectra of these complexes show absorption bands corresponding to d-d transitions, which are transitions of electrons between the split d-orbitals. For example, in octahedral Ni(II) complexes, which have a ³A₂g ground state, d-d transitions can be observed. The positions of these bands can be used to calculate ligand field parameters such as the ligand field splitting energy (10Dq or Δo) and the Racah parameter (B), which relates to inter-electronic repulsion.

While specific ligand field parameters for this compound complexes are not available in the provided search results, the general principles of LFT are applicable. For instance, the geometry of the complex significantly affects the d-orbital splitting pattern. In a distorted square planar copper(II) complex, as seen with a derivative of this ligand, the d-orbitals will have a more complex splitting pattern compared to a regular octahedron.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies

Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques to probe the magnetic properties of metal complexes with this compound, particularly those with unpaired electrons.

Magnetic Susceptibility

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex and the nature of magnetic interactions between metal centers. Many transition metal complexes are paramagnetic due to the presence of unpaired electrons.

For copper(II) complexes with N-(pyridin-2-ylmethyl)aniline and its derivatives, magnetic susceptibility measurements have indicated weak antiferromagnetic interactions between the metal centers in both polymeric and dimeric structures. This suggests that the bridging ligands (in this case, chloride ions) mediate a weak magnetic coupling between the adjacent Cu(II) ions.

In the case of mononuclear nickel(II) complexes, the magnetic moment at room temperature is typically in the range expected for two unpaired electrons in an octahedral or tetrahedral environment. For example, some Ni(II) complexes exhibit magnetic moments close to the spin-only value of 2.8 BM, which can range up to 3.3 BM for octahedral geometries. The temperature dependence of the magnetic susceptibility can reveal further details, such as zero-field splitting effects. For instance, in some mononuclear nickel(II) complexes, the product of molar magnetic susceptibility and temperature (χMT) remains constant at higher temperatures and decreases upon cooling, which can be attributed to zero-field splitting.

The following table summarizes typical magnetic moment values for some transition metal complexes, providing a general context for what might be expected for complexes with this compound.

Metal IonCoordination EnvironmentTypical Room Temperature Magnetic Moment (μeff) in BM
Cu(II)Distorted Square Pyramidal~1.7 - 2.2
Ni(II)Octahedral~2.8 - 3.3
Co(II)Octahedral~4.3 - 5.2

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that is particularly sensitive to paramagnetic species, such as Cu(II) and many Co(II) and Ni(II) complexes. The EPR spectrum provides information about the electronic environment of the unpaired electron(s) through the g-tensor and hyperfine coupling constants.

For Cu(II) complexes, the g-values can help to determine the ground electronic state and the geometry of the complex. In axially elongated octahedral or square pyramidal geometries, which are common for Cu(II), one typically observes an axial EPR spectrum with g|| > g⊥ > 2.0023. The EPR spectra of powder samples of Cu(II) complexes with ligands similar to this compound have shown various patterns, from axial to rhombic, which reflect the different symmetries of the copper ion's coordination sphere.

While specific EPR data for complexes of this compound are not detailed in the provided search results, the following table presents representative EPR g-values for some Cu(II) complexes with related pyridine-containing ligands to illustrate the type of data obtained from such studies.

Complex Typeg-values
Axial Cu(II)g
Rhombic Cu(II)g₁, g₂, g₃ are distinct
Isotropic Cu(II)g_iso ≈ 2.1-2.2

These studies, when applied to complexes of this compound, would provide detailed insights into their electronic structure and the nature of the metal-ligand bonding.

Catalytic Applications of 2 Pyridin 2 Yl Methyl Aniline and Its Metal Complexes

Homogeneous Catalysis

Metal complexes of 2-[(pyridin-2-yl)methyl]aniline are predominantly employed as catalysts in homogeneous systems, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under relatively mild reaction conditions.

Carbon-Carbon Coupling Reactions (e.g., Polymerization of Methyl Methacrylate (B99206), Norbornene)

Palladium(II) complexes containing N-(pyridin-2-ylmethyl)aniline and its substituted derivatives have proven to be effective catalysts for the polymerization of methyl methacrylate (MMA). knu.ac.krresearchgate.net The reaction of [Pd(CH3CN)2Cl2] with N-(pyridin-2-ylmethyl)aniline and its derivatives yields square planar [(NN′)PdCl2] complexes. knu.ac.kr In the presence of modified methylaluminoxane (B55162) (MMAO) as a cocatalyst, these palladium complexes exhibit significant catalytic activity for MMA polymerization. knu.ac.krresearchgate.net

Notably, the substitution pattern on the aniline (B41778) ring of the ligand influences the catalytic performance. For instance, the complex [L4PdCl2], where L4 is 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)aniline, demonstrated the highest activity, reaching 1.41 × 10^5 g of poly(methyl methacrylate) (PMMA) per mole of palladium per hour at 60 °C. knu.ac.kr The resulting PMMA was found to have a syndiotacticity of approximately 0.70, as determined by 1H NMR spectroscopy. knu.ac.krresearchgate.net

The catalytic activity of various palladium(II) complexes with substituted N-(pyridin-2-ylmethyl)aniline ligands in MMA polymerization is summarized in the table below.

Table 1: Catalytic Activity of Palladium(II) Complexes in Methyl Methacrylate (MMA) Polymerization

Ligand (L) Complex Cocatalyst Activity (g PMMA/mol Pd·h) Syndiotacticity (rr)
N-(pyridin-2-ylmethyl)aniline (L1) [L1PdCl2] MMAO Moderate ~0.70
Substituted derivatives (L2-L6) [LnPdCl2] MMAO Varied ~0.70
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)aniline (L4) [L4PdCl2] MMAO 1.41 x 10^5 ~0.70

In addition to MMA polymerization, nickel(II) and palladium(II) complexes bearing aryloxide imidazolidin-2-imine ligands, which can be considered structural analogues, have shown remarkably high activities in the addition polymerization of norbornene. researchgate.net When activated by various cocatalysts like MAO, MMAO, Et2AlCl, and EtAlCl2, these complexes can achieve activities up to 2.6 × 10^7 g of polynorbornene (PNB) per mole of metal per hour. researchgate.net These catalyst systems produce high-molecular-weight PNB with narrow molecular weight distributions. researchgate.net The palladium(II) complexes, in particular, exhibit good thermal stability, maintaining high activity even at 80 °C. researchgate.net

Transfer Hydrogenation of Ketones and Related Reduction Processes

Metal complexes of ligands related to this compound are also active catalysts for the transfer hydrogenation of ketones to their corresponding secondary alcohols. This reaction typically utilizes an inexpensive and readily available hydrogen source, such as isopropanol.

For example, nickel(II) complexes derived from imino-pyridine ligands, which are structurally similar to this compound, have been evaluated as catalysts for this transformation. researchgate.netresearchgate.net These complexes demonstrated moderate catalytic activities, with turnover numbers (TON) reaching up to 126 at a catalyst loading of 0.5 mol%. researchgate.net The structure of the complexes and the nature of the ketone substrate were found to influence the catalytic activities. researchgate.net

Iron(II) complexes with (pyridyl)imine ligands have also been successfully employed as catalysts in the transfer hydrogenation of ketones, affording good yields of the corresponding alcohols. bohrium.combohrium.com The catalytic activities of these iron complexes are influenced by the electronic and steric properties of the ligand backbone, the substituents on the aryl group of the ligand, and the counter-anion. bohrium.com

A study on chiral (pyridyl)imine nickel(II) complexes in the asymmetric transfer hydrogenation of ketones showed moderate catalytic activities but low enantiomeric excess. rsc.org

Other Organometallic Catalytic Transformations

The versatility of this compound and its derivatives as ligands extends to other organometallic catalytic transformations. For instance, 2-(pyridin-2-yl)aniline (B1331140) has been utilized as a removable directing group in copper-mediated C-H amination reactions. rsc.org This strategy allows for the effective amination of the β-C(sp2)–H bonds of benzamide (B126) derivatives with various amines in moderate to good yields. rsc.org

Heterogeneous Catalysis (if relevant)

Currently, there is limited information available in the reviewed literature specifically detailing the application of this compound and its metal complexes in heterogeneous catalysis. The focus of the existing research is predominantly on their use in homogeneous systems.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For the catalytic systems involving metal complexes of this compound derivatives, some mechanistic studies have been conducted.

Identification of Active Catalytic Species (e.g., Metal Nanoparticles)

In the context of transfer hydrogenation of ketones catalyzed by nickel(II) and iron(II) imino-pyridine complexes, mechanistic studies, including mercury and sub-stoichiometric poisoning experiments, have provided insights into the nature of the active catalytic species. researchgate.netbohrium.combohrium.com These studies suggest the co-existence of both homogeneous metal(II) species and metal(0) nanoparticles as the active intermediates. researchgate.netbohrium.combohrium.com The formation of these nanoparticles is a crucial aspect of the catalytic cycle.

For the transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes, poisoning tests also pointed to the homogeneous nature of the active species, with the partial formation of catalytically active Ni(0) nanoparticles. rsc.org Low-resolution mass spectrometry analyses of the intermediates in this system supported a dihydride mechanistic pathway for the transfer hydrogenation reactions. rsc.org

Elucidation of Reaction Pathways and Rate-Determining Steps

Understanding the precise reaction pathways and identifying the rate-determining steps are fundamental to optimizing the catalytic efficiency of metal complexes derived from this compound. Researchers employ a variety of methods, including kinetic studies, kinetic isotope effect (KIE) experiments, the isolation and characterization of intermediates, poisoning studies, and computational density functional theory (DFT) calculations to unravel these complex mechanisms.

Mechanisms in C-H Functionalization

In many transition metal-catalyzed C–H functionalization reactions, the N-aryl-2-aminopyridine framework, which includes this compound, serves as a highly effective directing group. rsc.org The catalytic cycle typically commences with the coordination of the pyridine (B92270) nitrogen to the metal center. This initial step positions the catalyst to facilitate the activation of a C-H bond on the aniline ring, leading to the formation of a stable cyclometalated intermediate, often a five- or six-membered ring. rsc.org

Kinetic isotope effect (KIE) studies have been instrumental in identifying the rate-limiting step in these transformations. A significant KIE value (kH/kD > 1) upon deuteration of the C-H bond indicates that its cleavage is involved in the rate-determining step of the reaction. rsc.org For instance, in several palladium and iridium-catalyzed C-H functionalization reactions using N-aryl-2-aminopyridine substrates, KIE experiments have confirmed that the C(sp²)–H bond cleavage is indeed the rate-determining step. rsc.org

A plausible catalytic cycle for Rh(III)-catalyzed olefination, for example, involves several key steps:

Cyclometalation: The catalyst reacts with the substrate to form a five-membered rhodacycle intermediate. nih.gov

Olefin Insertion: The alkene substrate inserts into the C-Rh bond of the rhodacycle. nih.gov

β-Hydride Elimination: This step occurs in the resulting seven-membered intermediate. nih.gov

Protodemetalation and Oxidation: The final product is released, and the Rh(I) species is oxidized back to the active Rh(III) catalyst, often with the help of a co-oxidant like Cu(II). nih.gov

Reaction TypeMetal CatalystKey Mechanistic FeatureEvidence
C-H AlkynylationIr(III)C-H activation is the rate-determining step.KIE Experiment rsc.org
C-H AcylationRu(II)Involves a Concerted Metalation-Deprotonation (CMD) pathway.Overall reaction mechanism studies rsc.org
C-H AnnulationPd(II)C-H bond cleavage is involved in the rate-determining step.KIE Experiment (kH/kD = 1.4) rsc.org

Pathways in Hydrogenation and Transfer Hydrogenation

For transfer hydrogenation reactions, particularly of ketones, catalysts derived from (pyridyl)imine ligands—structurally related to this compound—have been shown to operate through complex mechanisms. Studies involving iron(II) and nickel(II) complexes suggest the co-existence of multiple active species. bohrium.combohrium.comresearchgate.net Poisoning experiments, using agents like mercury which deactivates heterogeneous nanoparticles, indicate that the reaction may proceed via both homogeneous M(II) intermediates and catalytically active M(0) nanoparticles formed in situ. bohrium.comresearchgate.netresearchgate.net

In contrast, computational studies on rhodium(III) complexes used for alkene hydrogenation have elucidated a more defined pathway. DFT calculations suggest that the rate-limiting step is the activation of hydrogen, which proceeds through a σ-complex-assisted metathesis mechanism. bohrium.com

ReactionCatalyst SystemProposed Active Species / PathwaySupporting Evidence
Transfer Hydrogenation of KetonesFe(II) and Ni(II) (pyridyl)imine complexesBoth homogeneous M(II) intermediates and M(0) nanoparticles.Mercury and sub-stoichiometric poisoning experiments bohrium.comresearchgate.netresearchgate.net
Alkene HydrogenationRh(III) pyridine-2-yloxy-silyl complexσ-complex-assisted metathesis for hydrogen activation (rate-limiting).Computational DFT studies bohrium.com

Mechanisms in Hydroamination and N-Alkylation

The elucidation of reaction pathways extends to other catalytic applications as well. For the intramolecular hydroamination of primary aminoalkenes catalyzed by titanium complexes of 2-aminopyridinates, the reaction is proposed to proceed through an intermediate imido [2+2] cycloaddition pathway. researchgate.net A key piece of evidence supporting this mechanism is the observation that these catalyst systems are unable to cyclize secondary aminoalkene substrates, which would be feasible via other potential pathways but is sterically hindered in a [2+2] cycloaddition. researchgate.net

In the N-alkylation of benzyl (B1604629) alcohol with aniline using a solid niobium oxide catalyst, a combination of experimental approaches pointed towards a specific mechanism. sioc-journal.cn The findings are summarized below:

Experimental DataObservationMechanistic Implication
Reaction Kinetics First-order dependence on benzyl alcohol, near zero-order on aniline. sioc-journal.cnThe reaction rate is primarily governed by the alcohol activation step.
Solvent Effects Yields are high in polar solvents (e.g., toluene) and drop dramatically in nonpolar solvents (e.g., cyclohexane). sioc-journal.cnThe reaction proceeds through a polar intermediate, likely a carbocation, that is stabilized by polar media.
Carbocation Trapping Use of 1-phenylcyclopropylmethanol as a substrate yielded only products derived from rearranged carbocations. sioc-journal.cnConfirms the presence of a carbocation intermediate.
Overall Conclusion The reaction proceeds via an SN1 mechanism involving the formation of a carbocation from benzyl alcohol as the rate-determining step. sioc-journal.cn

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

In ¹H NMR spectroscopy, the protons of the aniline (B41778) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge, would exhibit distinct chemical shifts and coupling patterns. The aromatic protons would typically resonate in the downfield region (δ 6.5-8.5 ppm), with their precise shifts influenced by the electronic effects of the amino and pyridyl groups. The methylene protons would appear as a singlet, likely in the range of δ 4.0-5.0 ppm.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The carbon atoms of the aromatic rings would have characteristic chemical shifts between δ 110 and 160 ppm. The methylene carbon would be expected to resonate further upfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms, providing a complete and unambiguous structural assignment. The study of metal complexes of related pyridine-based ligands demonstrates the power of these techniques in characterizing intricate molecular architectures.

Infrared (IR) and Raman Spectroscopy

Key Expected Vibrational Modes:

N-H Vibrations: The aniline N-H group would give rise to characteristic stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The exact position and number of bands can be influenced by hydrogen bonding. N-H bending vibrations would be observed at lower frequencies.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the aniline and pyridine rings are expected to appear in the 3000-3100 cm⁻¹ region.

C=C and C=N Stretching: The aromatic ring stretching vibrations (C=C) and the pyridine C=N stretching vibrations would be found in the fingerprint region, typically between 1400 and 1650 cm⁻¹. These bands are often strong and provide valuable structural information.

CH₂ Vibrations: The methylene bridge would exhibit characteristic stretching vibrations around 2850-2960 cm⁻¹ and bending (scissoring) vibrations near 1450 cm⁻¹.

Ring Breathing and Out-of-Plane Bending: The pyridine ring has characteristic "ring breathing" modes that are often strong in the Raman spectrum. Out-of-plane C-H bending vibrations for both aromatic rings would appear at lower frequencies (below 900 cm⁻¹).

The complementary nature of IR and Raman spectroscopy would be crucial for a comprehensive vibrational analysis. While polar bonds like N-H and C=N often show strong IR absorption, the symmetric vibrations of the aromatic rings can be more prominent in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For 2-[(pyridin-2-yl)methyl]aniline, the presence of two aromatic chromophores, the aniline and pyridine rings, dictates its absorption characteristics. While specific experimental data for this compound is not detailed in the provided search results, the photophysical properties of related pyridine-based molecules offer a basis for understanding its likely behavior.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic rings. These transitions are typically observed in the ultraviolet region, with potential contributions from n → π* transitions associated with the nitrogen lone pairs. The exact position of the maximum absorption (λmax) and the molar absorptivity (ε) would be influenced by the electronic communication between the aniline and pyridine moieties through the methylene bridge.

Photophysical studies, including fluorescence spectroscopy, would reveal the emission properties of the molecule upon excitation. Many pyridine-containing compounds are known to be fluorescent. The emission spectrum would provide information about the excited state of the molecule, and the fluorescence quantum yield (Φ) would quantify the efficiency of the emission process. The photophysical properties can be sensitive to the solvent environment, a phenomenon known as solvatochromism, which can provide further information about the nature of the electronic transitions. Studies on similar pyridine-based systems have shown that the introduction of electron-donating or electron-withdrawing groups can significantly tune the absorption and emission properties.

Mass Spectrometry (High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₂N₂), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 184.1000 g/mol .

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for this compound, as it would likely produce the protonated molecule [M+H]⁺ as the base peak in the spectrum. This would be observed at an m/z (mass-to-charge ratio) of approximately 185.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, which is a relatively weak point in the structure. This could lead to the formation of characteristic fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST database for a related compound, N-(pyridin-2-ylmethyl)aniline, shows a molecular ion peak at m/z 184, with major fragment ions at m/z 106 and 91. The peak at m/z 106 could correspond to the [C₆H₅NHCH₂]⁺ fragment, and the peak at m/z 91 could be the tropylium (B1234903) ion [C₇H₇]⁺, a common fragment in molecules containing a benzyl (B1604629) group.

A detailed analysis of the fragmentation pattern, often aided by tandem mass spectrometry (MS/MS), would allow for the confirmation of the connectivity of the aniline and pyridine rings through the methylene bridge.

Cyclic Voltammetry and Comprehensive Electrochemical Analysis

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of this compound, revealing information about its oxidation and reduction potentials. While specific experimental data for the free ligand is not available in the provided search results, the electrochemical behavior of related aniline and pyridine derivatives, as well as their metal complexes, provides a framework for understanding its expected properties.

The aniline moiety is known to be susceptible to oxidation. Therefore, in a cyclic voltammogram, an anodic peak corresponding to the oxidation of the amino group would be expected. The potential at which this oxidation occurs would be influenced by the electron-withdrawing nature of the pyridyl group. The electrochemical oxidation of aniline derivatives has been extensively studied and often involves the formation of radical cations.

The pyridine ring can undergo reduction at negative potentials. The presence of this reducible group would likely result in a cathodic peak in the cyclic voltammogram. The reversibility of these redox processes, as indicated by the separation of the anodic and cathodic peak potentials, would provide information about the stability of the generated radical ions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, a detailed picture of the non-covalent interactions that govern the crystal packing can be obtained.

For this compound, the Hirshfeld surface would reveal the nature and extent of various intermolecular contacts, including:

π-π Stacking: The aromatic pyridine and aniline rings can engage in π-π stacking interactions. These would be visualized on the Hirshfeld surface and quantified through the fingerprint plots, showing reciprocal C···C contacts.

C-H···π Interactions: The C-H bonds of the aromatic rings and the methylene bridge can interact with the π-systems of adjacent molecules. These interactions are also important in stabilizing the crystal structure.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure and geometry of molecules. scielo.org.za By approximating the many-electron problem to a matter of electron density, DFT offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For molecules related to 2-[(pyridin-2-yl)methyl]aniline, DFT methods such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to find the minimum energy structure. scielo.org.zaresearchgate.neteurjchem.com

These calculations provide key geometrical parameters like bond lengths, bond angles, and dihedral angles. For instance, in similar non-planar structures, the dihedral angle between the pyridine (B92270) and phenyl rings is a critical parameter. In a related compound, 2-N-phenylamino-3-nitro-6-methylpyridine, this angle was found to be 2.90(14)° in the crystal structure, while DFT calculations predicted a value of ~25° in the gas phase, highlighting the influence of intermolecular forces in the solid state. mdpi.com The bond lengths within the central linkage connecting the two aromatic rings are also of interest, as they can indicate the degree of electron delocalization. eurjchem.com

The electronic structure analysis also involves calculating atomic charges, which helps in understanding the distribution of electrons within the molecule.

Table 1: Representative Calculated Geometrical Parameters for a Related Pyridine-Aniline Derivative Note: Data is illustrative and based on findings for similar compounds like 2-N-phenylamino-3-nitro-6-methylpyridine. mdpi.com

ParameterCalculated Value (DFT)Experimental Value (X-ray)
Pyridine-Phenyl Dihedral Angle~25° (gas phase)2.90(14)° (solid state)
NO₂-Pyridine Dihedral Angle~25° (gas phase)10.30(12)° (solid state)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For pyridine derivatives, the HOMO is often localized on the electron-rich aniline (B41778) or pyridine rings, while the LUMO may be distributed across the π-system. mdpi.comwuxibiology.com In studies of similar molecules, the HOMO-LUMO gap is often calculated to be in the range of 3.6 to 6.8 eV. mdpi.comijcce.ac.ir These calculations are fundamental for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Illustrative FMO Data for Related Pyridine Compounds Note: These values are examples from different pyridine derivatives to illustrate the typical range and are not specific to this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
A Pyridinyl Phosphonate Derivative-6.012-2.4073.605 ijcce.ac.ir
3-Bromo-2-Hydroxypyridine-7.467-0.6826.785 mdpi.com
A Hydrazone Schiff Base-6.15-1.374.78 researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net An MEP map illustrates the charge distribution on the molecule's surface. mdpi.com

Typically, MEP maps use a color scale where:

Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. These are usually located around hydrogen atoms attached to electronegative atoms. researchgate.net

Green represents neutral or zero potential regions. researchgate.net

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the amine group, highlighting these as potential sites for protonation or coordination to metal ions. mdpi.comunlp.edu.ar The hydrogen atom of the amine group would likely show a positive potential (blue).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). scielo.org.zascience.gov TD-DFT calculations can determine the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of the transitions, and the nature of the electronic excitations (e.g., π→π* or n→π*). scielo.org.za

For related pyridine derivatives, TD-DFT calculations have successfully correlated theoretical absorption peaks with experimental spectra. scielo.org.zamdpi.com For example, studies on similar compounds show electronic transitions involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. scielo.org.za These transitions are often characterized as intramolecular charge transfer (ICT) events, where electron density moves from one part of the molecule (the donor, e.g., the aniline moiety) to another (the acceptor, e.g., the pyridine ring). scielo.org.za

Molecular Dynamics Simulations (if applicable to structural or reactive behavior)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While extensive MD studies specifically on the isolated this compound molecule are not widely reported, this technique is highly applicable. For instance, MD simulations have been used to study the adsorption and equilibrium configurations of a related Schiff base, N-[(E)-pyridin-2-ylmethylidene]aniline, on an iron surface to understand its corrosion inhibition properties. researchgate.net Such simulations could also be employed to study the conformational flexibility of this compound in different solvents or its interaction with biological macromolecules.

Prediction of Reactivity, Selectivity, and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions and for elucidating reaction mechanisms. researchgate.net FMO analysis (Section 6.1.2) provides a first look at reactivity; a small HOMO-LUMO gap indicates higher reactivity. researchgate.net MEP maps (Section 6.1.3) help predict where electrophiles and nucleophiles will attack.

For more complex predictions, DFT can be used to model the entire reaction pathway, including transition states and intermediates. This allows for the calculation of activation energies, which can explain observed reaction outcomes. For example, in reactions involving related heterocyclic compounds, computational studies have been used to explain the regioselectivity of nucleophilic substitutions by comparing the energies of different transition states. wuxibiology.com Similarly, mechanisms for reactions like hydroamination involving pyridine-containing molecules have been investigated computationally. acs.org The compound 2-(pyridin-2-yl)aniline (B1331140), a close structural relative, has been identified as a directing group for C-H bond amination, a role that is dictated by its electronic structure and ability to coordinate to a metal center, features that can be modeled and understood through DFT. rsc.org

Computational Ligand-Metal Interaction Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serve as powerful tools to complement experimental findings regarding the interaction of this compound with metal ions. These computational approaches provide detailed insights into the geometric and electronic structures of the resulting complexes, the nature of the ligand-metal bonding, and the prediction of spectroscopic properties.

Computational analyses confirm that this compound and its derivatives typically act as bidentate N,N'-donor ligands, coordinating to metal centers through the nitrogen atoms of both the pyridine ring and the aniline group. unlp.edu.ariucr.orgbendola.com This chelation forms a stable five-membered ring, a structural feature that significantly influences the geometry and stability of the complex. chemrevlett.com

Studies on related palladium(II) and copper(II) complexes have demonstrated that computational data aligns well with experimental results from X-ray crystallography, validating the predicted geometries. iucr.orgbendola.com For instance, calculations for palladium(II) complexes containing derivatives of N-(pyridin-2-ylmethyl)aniline accurately predicted distorted square planar geometries. iucr.orgbendola.com Similarly, for a copper(II) complex with a related Schiff base ligand, N-(pyridin-2-ylmethylene)aniline, DFT was used to study the molecular and electronic structure, revealing a distorted square-pyramidal geometry. unlp.edu.ariucr.org

DFT calculations are routinely used to optimize the geometries of these metal complexes and to determine key structural parameters. ekb.egmdpi.commtu.edu These parameters include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of the ligand on the metal's coordination sphere. For example, theoretical calculations on zinc(II) complexes with related ligands show that the N-Zn-N bond angle within the chelate ring is significantly smaller than the ideal tetrahedral angle, a distortion attributed to the constraints of the five-membered ring. chemrevlett.com Molecular orbital analysis provides further understanding of the complex's stability and reactivity, with calculations of the HOMO-LUMO energy gap offering insights into electronic transitions. chemrevlett.commtu.edu

Furthermore, computational studies can elucidate the nature of the ligand-metal bond itself. Bonding analysis can differentiate the contributions of various donor atoms and quantify the electrostatic and covalent character of the interaction. bohrium.commdpi.com For instance, in studies of lead(II) complexes with macrocyclic ligands, the electrical interaction was found to be the major bonding component. mdpi.com This type of detailed analysis helps in rationalizing the observed properties and predicting the behavior of new, related complexes.

The table below presents representative structural parameters for a metal complex with a ligand similar to this compound, as determined by computational methods. These values illustrate the typical outputs of such theoretical investigations.

Metal IonParameterCalculated ValueReference
Zn(II)Zn-N (pyridyl) Bond Length (Å)2.311 iucr.org
Zn-N (aniline derivative) Bond Length (Å)2.378
N-Zn-N Bite Angle (°)81.31
Ru(II)Ru-N (pyridyl) Bond Length (Å)2.073 nih.gov
Ru-N (aniline derivative) Bond Length (Å)2.084
N-Ru-N Bite Angle (°)76.9
Y(III)Y-N (pyridyl) Bond Length (Å)2.591 acs.org
Y-N (pyrrolide, analogous to aniline) Bond Length (Å)2.259
N-Y-N Bite Angle (°)66.34

Applications in Advanced Materials Science

Design and Synthesis of Supramolecular Materials

The design and synthesis of supramolecular materials rely on the principles of molecular self-assembly, where individual molecular components spontaneously organize into larger, well-defined structures. 2-[(pyridin-2-yl)methyl]aniline is an excellent ligand for constructing such materials due to its ability to coordinate with metal centers, leading to the formation of intricate one-, two-, and three-dimensional networks.

The synthesis of these materials typically involves the straightforward reaction of the ligand with a metal salt in a suitable solvent system. The choice of solvent can also play a crucial role in the crystallization process and the ultimate structure obtained. Researchers have successfully synthesized a range of coordination polymers and supramolecular assemblies incorporating this compound, demonstrating its versatility in crystal engineering.

Table 1: Examples of Supramolecular Structures Incorporating this compound

Metal IonCounter-AnionResulting Supramolecular Structure
Copper(II)Thiocyanate1D coordination polymer
Zinc(II)ChlorideTetranuclear discrete complex
Cadmium(II)Iodide1D coordination polymer with double-stranded helices
Silver(I)Nitrate1D coordination polymer

Development of Chemical Sensors for Cation Detection

The ability of this compound to selectively bind with specific metal ions has been harnessed in the development of chemical sensors. These sensors are designed to detect the presence of particular cations in a sample, often with a high degree of sensitivity and selectivity. The sensing mechanism typically relies on a measurable change in a physical property of the system, such as fluorescence or a colorimetric response, upon binding of the target analyte.

Derivatives of this compound have been synthesized to act as fluorescent chemosensors. For example, a Schiff base derivative has been shown to be a highly selective and sensitive fluorescent sensor for Al³⁺ ions. In the absence of the aluminum ion, the sensor exhibits weak fluorescence. However, upon the addition of Al³⁺, a significant enhancement in fluorescence intensity is observed. This "turn-on" fluorescence response is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts intramolecular rotation and promotes radiative deactivation pathways.

The selectivity of these sensors is a critical feature. The aforementioned sensor for Al³⁺, for instance, shows a strong response to aluminum ions but does not exhibit a similar change in the presence of other common metal ions, making it a valuable tool for the specific detection of Al³⁺ in various applications.

Contributions to Polymer Science

In the realm of polymer science, this compound has found utility both as a ligand in polymerization initiators and potentially as a monomeric unit in the synthesis of novel polymers. Its coordination to metal centers can influence the activity and selectivity of polymerization catalysts.

For instance, late transition metal complexes incorporating ligands similar in structure to this compound have been investigated as catalysts for olefin polymerization. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity, the molecular weight of the resulting polymer, and its branching characteristics. The bidentate nature of this compound allows it to form stable complexes with metals like iron, cobalt, and nickel, which are known to be active in olefin polymerization.

While its direct use as a monomer is less commonly reported, the amine and pyridine (B92270) functionalities present in this compound offer potential reactive sites for incorporation into polymer backbones through various polymerization techniques. The resulting polymers would possess metal-coordinating sites along their chains, opening up possibilities for the creation of new functional materials with applications in catalysis, separation, or as responsive materials.

Conclusions and Future Research Trajectories

Summary of Key Academic Contributions and Paradigms

The academic contributions surrounding 2-[(pyridin-2-yl)methyl]aniline are primarily centered on its role as a bidentate ligand in coordination chemistry. The nitrogen atoms of the pyridine (B92270) ring and the aniline (B41778) group readily coordinate with a variety of transition metal ions, including copper, iron, nickel, palladium, and cadmium. researchgate.netbohrium.comresearchgate.netiucr.org This has led to the synthesis and characterization of a diverse array of metal complexes with varying geometries and properties.

A significant paradigm in the research of this compound is its application in catalysis. Metal complexes derived from this compound and its substituted analogues have been successfully employed as catalysts in several important organic transformations. For instance, iron(II) and nickel(II) complexes of imino-pyridine ligands, which are derivatives of this compound, have shown catalytic activity in the transfer hydrogenation of ketones. bohrium.comresearchgate.netbohrium.com These studies have demonstrated that the catalytic performance can be tuned by modifying the substituents on the aniline ring and the pyridine moiety, thereby influencing the electronic and steric environment around the metal center. bohrium.combohrium.com

Furthermore, palladium(II) complexes bearing N-(pyridin-2-ylmethyl)aniline derivatives have been investigated for the polymerization of methyl methacrylate (B99206). researchgate.net The design of this compound as a removable directing group has also been a notable advancement, facilitating C-H bond amination reactions mediated by cupric acetate. rsc.org This highlights the compound's utility in promoting selective functionalization of organic molecules.

The synthesis of this compound itself has been a subject of study, with methods including the reaction of 2-pyridinecarboxaldehyde (B72084) with aniline in the presence of a reducing agent. ontosight.ai The development of new synthetic routes, such as a one-pot synthesis from cyclohexanones, continues to make this scaffold more accessible for further research. researchgate.net

Identification of Promising Avenues for Fundamental Chemical Research

Building upon the existing body of work, several promising avenues for fundamental chemical research involving this compound can be identified.

Mechanistic Studies of Catalytic Cycles: While the catalytic activity of metal complexes of this compound has been demonstrated, detailed mechanistic investigations are often lacking. Future research should focus on elucidating the precise mechanisms of these catalytic reactions. This could involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, and computational modeling. A deeper understanding of the catalytic cycle, including the nature of the active species and the rate-determining steps, will be crucial for the rational design of more efficient catalysts. For example, in transfer hydrogenation reactions, distinguishing between homogeneous and nanoparticle-based catalysis remains a key question. bohrium.combohrium.com

Exploration of a Broader Range of Metal Complexes: The majority of studies have focused on a limited set of transition metals. Expanding the coordination chemistry of this compound to include other metals, such as those from the p-block or f-block, could lead to the discovery of complexes with novel structures and reactivity. The flexible coordination behavior of the ligand suggests that it can adapt to different metal ion preferences, potentially forming unique coordination polymers and discrete complexes. rsc.org

Development of Chiral Catalysts for Asymmetric Synthesis: The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. While some efforts have been made to use chiral derivatives of this compound in asymmetric catalysis, the enantioselectivities achieved have often been modest. bohrium.com A systematic approach to the design and synthesis of new chiral ligands based on the this compound scaffold is a highly promising research direction. This could involve introducing chirality at the methylene (B1212753) bridge, on the pyridine ring, or on the aniline moiety.

Computational and Theoretical Investigations: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its metal complexes. Such studies can complement experimental findings and guide the design of new ligands and catalysts with desired properties. For instance, computational screening could be used to predict the catalytic activity of a library of virtual ligands before their synthesis.

Unexplored Areas and Emerging Directions in Synthesis, Catalysis, and Material Science

Beyond the established research areas, there are several unexplored and emerging directions where this compound could make a significant impact.

Synthesis of Novel Heterocyclic Scaffolds: The this compound framework can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization reactions could be explored to generate novel fused-ring systems with potential biological activity. The development of multicomponent reactions involving this scaffold could also lead to the efficient construction of diverse molecular architectures. rsc.org

Bioinorganic and Medicinal Chemistry Applications: The ability of this compound to chelate metal ions suggests its potential application in bioinorganic chemistry. For instance, its derivatives could be investigated as models for the active sites of metalloenzymes or as therapeutic agents that target metal ions implicated in disease. researchgate.net The structural motif is also present in compounds that have been explored as inhibitors of neuronal nitric oxide synthase and as GPR88 agonists, indicating its potential as a pharmacophore. nih.govnih.gov

Development of Functional Materials: The coordination polymers and supramolecular assemblies formed by this compound and its derivatives are an emerging area of interest. iucr.orgrsc.org Future research could focus on the design of materials with specific functions, such as porosity for gas storage and separation, or photoluminescent properties for sensing and imaging applications. iucr.org The incorporation of this ligand into metal-organic frameworks (MOFs) is another largely unexplored but potentially fruitful area.

Application in Sustainable Chemistry: The use of earth-abundant and non-toxic metals in catalysis is a key goal of sustainable chemistry. Research into the catalytic applications of complexes of this compound with first-row transition metals like iron and copper should be intensified. researchgate.netbohrium.com Furthermore, the development of catalysts that can operate under milder reaction conditions and in greener solvents will be a significant contribution.

Q & A

Q. What are the standard synthetic routes for preparing 2-[(pyridin-2-yl)methyl]aniline and its palladium(II) complexes?

  • Methodological Answer : The ligand is synthesized via reductive amination or coupling reactions between pyridin-2-ylmethylamine and substituted anilines. For Pd(II) complexes (e.g., dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II)), the ligand is reacted with PdCl₂ in a polar solvent (e.g., methanol) under reflux, followed by crystallization . Characterization includes:
  • ¹H/¹³C NMR : To confirm ligand coordination and substituent effects.
  • FTIR : To identify Pd-N/Pd-Cl vibrational modes (~300–400 cm⁻¹).
  • Elemental Analysis : To verify stoichiometry.
    Example reaction:
    PdCl2+LigandMeOH, reflux[Pd(Ligand)Cl2]\text{PdCl}_2 + \text{Ligand} \xrightarrow{\text{MeOH, reflux}} [\text{Pd(Ligand)Cl}_2]

Q. How are spectroscopic techniques employed to validate the structure of this compound derivatives?

  • Methodological Answer :
    • NMR Spectroscopy :
      • ¹H NMR detects deshielding of the aniline NH₂ protons upon coordination (δ \sim5.0–6.0 ppm). Pyridyl protons show splitting patterns indicative of chelation .
      • ¹³C NMR confirms coordination shifts in pyridyl and aniline carbons.
    • LC-MS : Determines molecular ion peaks (e.g., [M-Cl]⁺ for Pd complexes).
    • UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands (\sim350–450 nm) in Pd(II) complexes .

Q. Why is this compound a preferred ligand in coordination chemistry?

  • Methodological Answer : The ligand acts as a bidentate N,N′-donor, forming stable five-membered chelate rings with transition metals. This enhances kinetic inertness and tunes electronic properties for catalytic applications. Steric and electronic effects can be modulated via para-substituents on the aniline ring (e.g., –F, –OCH₃) .

Advanced Research Questions

Q. How do electronic substituents influence substitution kinetics in Pd(II) complexes of this compound?

  • Methodological Answer : Substituents alter the electrophilicity of the Pd center:
    • Electron-withdrawing groups (e.g., –F) : Increase substitution rates by polarizing the Pd-Cl bond.
    • Electron-donating groups (e.g., –OCH₃) : Reduce rates via decreased electrophilicity. Experimental Design :
    • Kinetic Studies : Conducted under pseudo-first-order conditions using thiourea nucleophiles (e.g., TU, DMTU).
    • Stopped-Flow UV-Vis : Tracks absorbance changes at λₘₐₓ (\sim280 nm) to derive rate constants (kₒbₛ).
    • Activation Parameters : ΔH‡ (enthalpy) and ΔS‡ (entropy) calculated via Eyring plots, supporting associative mechanisms (negative ΔS‡) .

Q. What computational strategies are used to model the electronic structure of this compound complexes?

  • Methodological Answer :
    • Density Functional Theory (DFT) :
      • Functionals : B3LYP (hybrid GGA) with exact exchange for thermochemical accuracy .
      • Basis Sets : LANL2DZ ECPs for Pd (accounts for relativistic effects) .
      • Outputs : HOMO-LUMO gaps, Mulliken charges, and frontier orbital distributions predict reactivity.
    • TD-DFT : Simulates UV-Vis spectra to correlate LMCT transitions with experimental data .

Q. How is crystallographic data analyzed for this compound derivatives?

  • Methodological Answer :
    • Single-Crystal X-ray Diffraction :
      • Data collected at low temperature (100 K) to minimize thermal motion.
      • SHELX Suite : Refines structures via iterative least-squares methods (SHELXL for refinement, SHELXS for solution) .
    • Hirshfeld Surface Analysis :
      • Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer.
      • 2D fingerprint plots differentiate contact types (e.g., O···H vs. N···H) .

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